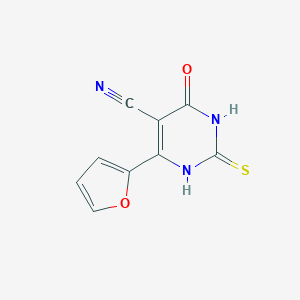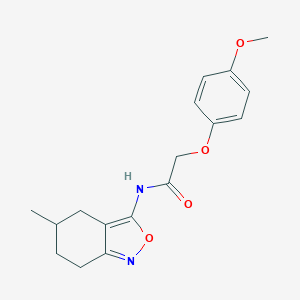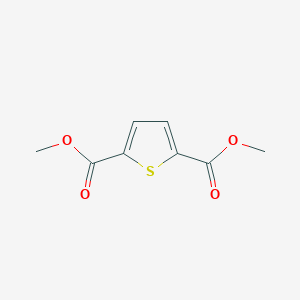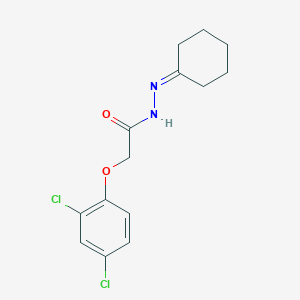
4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, also known as FOMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. FOMP is a member of the pyrimidine family and is synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Medicinal Chemistry
Research in medicinal chemistry often focuses on heterocyclic compounds like pyrimidine derivatives due to their structural similarity to nucleic acids and proteins, making them essential for drug development. Pyrimidine derivatives have been investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities. The synthesis and reactivity of enaminoketones and enaminonitriles, which serve as versatile building blocks for creating various heterocycles, including pyrimidine derivatives, underscore the significance of such compounds in synthesizing biologically active molecules (Negri, Kascheres, & Kascheres, 2004).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), represent a class of compounds with established use in cancer chemotherapy. These compounds interfere with nucleic acid synthesis, demonstrating the importance of pyrimidine analogs in treating various cancers. The review on fluorinated pyrimidines highlights developments in chemistry that contribute to more precise cancer treatment, reflecting ongoing research into enhancing the therapeutic index of these compounds (Gmeiner, 2020).
Pharmacogenetics in Clinical Oncology
Pharmacogenetics studies, such as those focusing on dihydropyrimidine dehydrogenase (DPD), offer insights into individual variations in drug metabolism and response, particularly with fluoropyrimidine drugs like 5-FU. Understanding these genetic polymorphisms can significantly impact the personalized medicine approach, optimizing drug efficacy and minimizing toxicity (Boisdron-Celle, Biason, Gamelin, & Morel, 2013).
Mecanismo De Acción
Target of Action
Related compounds such as { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid have been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes, such as diabetic neuropathy .
Mode of Action
For instance, Fluorouracil, a pyrimidine analog, works by blocking the action of thymidylate synthase, thus stopping the production of DNA .
Biochemical Pathways
For instance, furfural, a furan derivative, can be converted into high-value-added chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
For instance, the absorption of Fluorouracil varies from 28 to 100%, and it is metabolized intracellularly and in the liver .
Result of Action
For instance, the compound 4-(2-furyl)-3-buten-2-one has been shown to have potential as a precursor for liquid hydrocarbon fuels .
Action Environment
For instance, the safety and efficacy of furfuryl and furan derivatives can be influenced by their use as flavorings in various animal species and categories .
Propiedades
IUPAC Name |
6-(furan-2-yl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2S/c10-4-5-7(6-2-1-3-14-6)11-9(15)12-8(5)13/h1-3H,(H2,11,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASUXDVGVOXDOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)NC(=S)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B362634.png)

![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)
![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)
![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)
![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)


![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)
![3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B362682.png)
![6-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362683.png)
![8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362685.png)
![3-[(2,6-Dimethyl-4-morpholinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B362689.png)
![2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione](/img/structure/B362691.png)